2-Amino-4-bromo-6-tert-butylphenol
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Overview
Description
2-Amino-4-bromo-6-tert-butylphenol is an organic compound with the molecular formula C10H14BrNO It is a substituted phenol with an amino group at the 2-position, a bromine atom at the 4-position, and a tert-butyl group at the 6-position
Mechanism of Action
Target of Action
It is known that phenolic compounds often interact with proteins, enzymes, and cellular receptors, influencing various biochemical processes .
Mode of Action
Phenolic compounds generally exert their effects through interactions with cellular targets, leading to changes in cell function . They may also participate in free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Phenolic compounds are known to influence a variety of biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling .
Pharmacokinetics
The lipophilicity and water solubility of a compound can impact its bioavailability .
Result of Action
Phenolic compounds can have a variety of effects at the molecular and cellular level, including antioxidant activity, modulation of enzyme activity, and interaction with cell signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-4-bromo-6-tert-butylphenol. For instance, the compound may exhibit different properties under varying temperature, pH, and light conditions . It’s also important to note that the compound may cause skin and eye irritation, and may cause respiratory irritation .
Biochemical Analysis
Biochemical Properties
2-Amino-4-bromo-6-tert-butylphenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in oxidative amination reactions, where it acts as a reactant in the presence of copper catalysts . This compound can also inhibit certain enzymes, such as protein tyrosine phosphatase 1B, which is involved in regulating insulin signaling pathways . The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and engage in hydrophobic interactions.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of enzymes involved in these pathways . For example, its inhibition of protein tyrosine phosphatase 1B can lead to enhanced insulin signaling, which may impact glucose metabolism and cellular energy balance . Additionally, this compound can alter gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with specific biomolecules at the molecular level. It can bind to the active sites of enzymes, either inhibiting or activating their functions . For instance, its inhibition of protein tyrosine phosphatase 1B is achieved through binding to the enzyme’s active site, preventing it from dephosphorylating its substrates . This binding interaction is facilitated by the compound’s ability to form hydrogen bonds and engage in hydrophobic interactions with the enzyme.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enhanced insulin signaling and improved glucose metabolism . At higher doses, it can cause toxic or adverse effects, including cellular stress and damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It can affect metabolic flux by modulating the activity of key enzymes involved in these pathways . For example, its inhibition of protein tyrosine phosphatase 1B can lead to changes in glucose metabolism and energy balance . Additionally, this compound can influence metabolite levels by altering the activity of enzymes responsible for their synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in certain cellular compartments, where it can exert its biochemical effects . The compound’s hydrophobic nature allows it to interact with lipid membranes, influencing its distribution within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules . These interactions can affect the compound’s activity and function, contributing to its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-6-tert-butylphenol typically involves the bromination of 2-Amino-6-tert-butylphenol. The reaction is carried out using bromine in an appropriate solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-6-tert-butylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: 2-Amino-6-tert-butylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-bromo-6-tert-butylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form hydrogen bonds and interact with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as antioxidants or UV stabilizers.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-tert-butylphenol: Lacks the bromine substituent, which affects its reactivity and biological activity.
4-Bromo-2,6-di-tert-butylphenol: Lacks the amino group, which influences its ability to form hydrogen bonds and interact with biological targets.
2-Amino-4-bromophenol: Lacks the tert-butyl group, which affects its hydrophobicity and steric properties.
Uniqueness
2-Amino-4-bromo-6-tert-butylphenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the amino, bromine, and tert-butyl groups allows for a wide range of chemical reactions and interactions with biological macromolecules, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-amino-4-bromo-6-tert-butylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5,13H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTKQUPMASQSCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)Br)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402890-03-2 |
Source
|
Record name | 2-amino-4-bromo-6-tert-butylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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